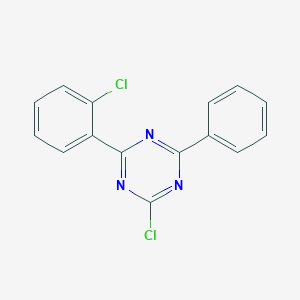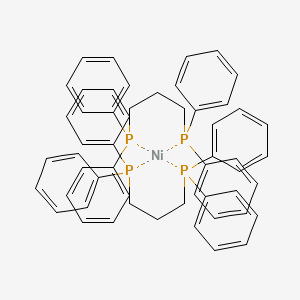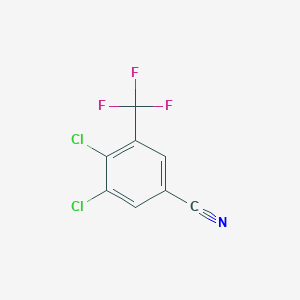
N-Isopropyl-1H-1,2,4-triazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropylamine with 1,2,4-triazole-3-carboxylic acid under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isopropyl-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted for substitution by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-isopropyl-1H-1,2,4-triazole-1-amine.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-1H-1,2,4-triazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Isopropyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
Imidazole: A five-membered ring with two nitrogen atoms, similar in structure but with different chemical properties.
Uniqueness
N-Isopropyl-1H-1,2,4-triazole-1-carboxamide is unique due to the presence of the isopropyl group and the carboxamide functional group, which enhance its chemical reactivity and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-propan-2-yl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-5(2)9-6(11)10-4-7-3-8-10/h3-5H,1-2H3,(H,9,11) |
InChI-Schlüssel |
AEBGZKNSDKIIHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)N1C=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)







